REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]O)=[CH:4][CH:3]=1.[N+:10]([CH:13]([CH3:15])[CH3:14])([O-:12])=[O:11].CC(C)([O-])C.[K+]>COCCOCCOC>[CH3:14][C:13]([N+:10]([O-:12])=[O:11])([CH3:15])[CH2:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
100.08 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
45.29 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux at 132° C. with a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
Water began collecting in the trap
|
Type
|
CUSTOM
|
Details
|
When water collection
|
Type
|
CUSTOM
|
Details
|
(around 2.5 h)
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
aliquats of solvent (30-40 mL each) were removed every thirty minutes
|
Type
|
CUSTOM
|
Details
|
During the water collection and solvent removal the temperature
|
Type
|
CUSTOM
|
Details
|
rose from 132° C. to 149° C
|
Type
|
WAIT
|
Details
|
After 4 h less than 1% of the 4-hydroxybenzyl alcohol remained by HPLC analysis
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The heating mantle was removed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
was 100° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was removed on a rotary evaporator under vacuum until 593 g of solution
|
Type
|
ADDITION
|
Details
|
Water (500 mL) and EtOAc (500 mL) were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organic layers were extracted with 1N HCl (500 mL) and water (300 mL)
|
Type
|
DISTILLATION
|
Details
|
The organic layer was distilled in vacuo to 261 g of oil to which EtOAc
|
Type
|
ADDITION
|
Details
|
was added (160 mL)
|
Type
|
ADDITION
|
Details
|
Heptane (3.4 L) was added rapidly
|
Type
|
CUSTOM
|
Details
|
the product crystallized
|
Type
|
CUSTOM
|
Details
|
to yield a beige solid (112.36 g, 71% yield, >98% purity by HPLC analysis)
|
Type
|
CUSTOM
|
Details
|
Another crop of crystals may be obtained from the filtrate
|
Type
|
CONCENTRATION
|
Details
|
by concentrating
|
Type
|
FILTRATION
|
Details
|
filtering the solids
|
Type
|
CONCENTRATION
|
Details
|
by concentrating more fully to a solution
|
Type
|
ADDITION
|
Details
|
adding heptane
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(CC1=CC=C(C=C1)O)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |